molecular formula C13H18N2O2 B1645979 2-[Cyclohexyl(methyl)amino]nicotinic acid CAS No. 886361-91-7

2-[Cyclohexyl(methyl)amino]nicotinic acid

Cat. No.: B1645979
CAS No.: 886361-91-7
M. Wt: 234.29 g/mol
InChI Key: NBWYSKBYIIBKEY-UHFFFAOYSA-N
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Description

2-[Cyclohexyl(methyl)amino]nicotinic acid is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[cyclohexyl(methyl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-15(10-6-3-2-4-7-10)12-11(13(16)17)8-5-9-14-12/h5,8-10H,2-4,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWYSKBYIIBKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501212869
Record name 3-Pyridinecarboxylic acid, 2-(cyclohexylmethylamino)-
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Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-91-7
Record name 3-Pyridinecarboxylic acid, 2-(cyclohexylmethylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-(cyclohexylmethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Cyclohexyl Methyl Amino Nicotinic Acid and Analogues

Established Synthetic Pathways for Nicotinic Acid and its Direct Precursors

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental building block in the synthesis of the target compound. Industrial production has evolved from early methods to more efficient catalytic processes.

Historically, nicotinic acid was prepared by the oxidation of nicotine. frontiersin.org However, the primary industrial routes today start from more accessible and economical precursors such as 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine (B142974). researchgate.net

A dominant industrial method involves the gas-phase ammoxidation of 3-methylpyridine. This process uses a catalyst, often based on vanadium oxide (V₂O₅), at high temperatures (280–500 °C) to convert 3-methylpyridine into 3-cyanopyridine (B1664610). researchgate.net The resulting 3-cyanopyridine is then hydrolyzed to nicotinic acid. This hydrolysis can be performed chemically, though it often requires harsh conditions, or more recently, through enzymatic processes which offer a greener alternative. frontiersin.orgnih.gov

Another significant pathway is the oxidation of 5-ethyl-2-methylpyridine with nitric acid, a method that has been used for large-scale production. researchgate.net While effective, this process is associated with environmental drawbacks, including the formation of nitrous oxide, a potent greenhouse gas. researchgate.net

The table below summarizes key industrial pathways to nicotinic acid.

Starting MaterialKey IntermediateReagents/CatalystKey Features
3-Methylpyridine3-CyanopyridineNH₃, Air, V₂O₅-based catalystHigh-temperature, gas-phase ammoxidation followed by hydrolysis. researchgate.net
5-Ethyl-2-methylpyridineN/ANitric Acid (HNO₃)Liquid-phase oxidation; high yield but produces NOx by-products. researchgate.netresearchgate.net
NicotineN/AOxidizing agents (e.g., HNO₃, KMnO₄)Historical method, less common for industrial scale. frontiersin.org
Quinoline (B57606)Pyridine-2,3-dicarboxylic acidOxidizing agents (e.g., NaClO₃, H₂SO₄, CuSO₄)Multi-step process involving oxidation and subsequent transformations. researchgate.net

Advanced Amination Strategies for the Pyridine (B92270) Nucleus at the 2-Position

Introducing the secondary amino group, -NH(CH₃)(Cyclohexyl), at the C-2 position of the nicotinic acid core is a critical transformation. This typically begins with the synthesis of 2-aminonicotinic acid or a related precursor.

A classic method for direct amination of the pyridine ring is the Chichibabin reaction , which involves treating pyridine with sodium amide to introduce an amino group at the 2-position. While historically significant, it often requires high temperatures and can lack selectivity with substituted pyridines.

Modern synthetic chemistry offers more sophisticated and milder strategies:

Nucleophilic Aromatic Substitution (SₙAr): This is a common approach where a good leaving group at the 2-position, such as a halogen (e.g., chlorine), is displaced by an amine. The synthesis of 2-aminonicotinic acid derivatives from 2-chloronicotinic acid is a well-established example. researchgate.netresearchgate.net A patent describes the synthesis of 2-aminonicotinic acid starting from 2-chloro-3-trichloromethylpyridine, which is first aminated with liquid ammonia (B1221849) and then hydrolyzed. google.com

Pyridine N-Oxide Activation: The pyridine ring can be activated towards nucleophilic attack by forming the corresponding N-oxide. The N-oxide can then be treated with an activating agent, such as the phosphonium (B103445) salt PyBroP, followed by an amine to yield the 2-aminopyridine (B139424) derivative in a one-pot procedure. nih.gov This method serves as a mild alternative to traditional SₙAr chemistry.

Hofmann Degradation: An alternative route involves building the functionality from a different precursor. One novel synthesis starts with the oxidation of quinoline to yield pyridine-2,3-dicarboxylic acid. This is converted to the corresponding amide via an anhydride (B1165640) intermediate, and a subsequent Hofmann degradation introduces the amino group at the C-2 position to form 2-aminonicotinic acid. researchgate.net

The table below compares different amination strategies.

MethodSubstrateReagentsKey Features
Chichibabin ReactionPyridineSodium Amide (NaNH₂)Direct amination; often requires harsh conditions.
Nucleophilic Substitution (SₙAr)2-Chloronicotinic acidAmines (e.g., NH₃, anilines)Widely used; relies on a pre-installed leaving group. researchgate.netgoogle.com
N-Oxide ActivationPyridine-N-OxidePyBroP, AmineMild, one-pot procedure; avoids harsh SₙAr conditions. nih.gov
Hofmann DegradationPyridine-2,3-dicarboxylic amideBromine, NaOHMulti-step route from a different precursor (quinoline). researchgate.net

Once 2-aminonicotinic acid is formed, the subsequent methyl and cyclohexyl groups can be introduced via N-alkylation reactions. A facile method for the N-monoalkylation of aminopyridines uses a carboxylic acid and sodium borohydride (B1222165) in a reductive amination pathway. researchgate.net

Regioselective Functionalization Techniques for Nicotinic Acid Derivatives

To create analogues of the target compound, selective functionalization at other positions of the nicotinic acid ring (C-4, C-5, C-6) is necessary. The electronic nature of the pyridine ring, combined with existing substituents, dictates the regioselectivity of these reactions.

Directed Ortho-Metalation (DoM): This powerful technique uses a directing group to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position, which can then react with an electrophile. For instance, protecting the carboxylic acid of 5-bromonicotinic acid as an oxazoline (B21484) allows for unusual, sterically controlled lithiation at the C-2 or C-4 positions, providing access to highly substituted derivatives.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and resistant to electrophilic attack, the activating nature of the amino group at C-2 can facilitate substitution at other positions. For example, 2-aminonicotinic acid can be brominated under acidic conditions. guidechem.com

Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Buchwald-Hartwig amination are invaluable for introducing a wide variety of functional groups (aryl, alkyl, amino, etc.) onto the pyridine ring. These methods typically require a halogenated precursor (e.g., a bromo- or chloro-nicotinic acid derivative) to couple with a suitable partner, such as a boronic acid or an amine.

Stereocontrolled Synthesis of Substituted Cyclohexyl Moieties and their Integration

The cyclohexyl group is a key component of the target molecule. For creating analogues with specific three-dimensional structures, methods for controlling the stereochemistry of this ring are essential.

Numerous strategies have been developed for the stereoselective synthesis of substituted cyclohexanes:

Domino and Cascade Reactions: Organocatalytic domino reactions, such as a one-pot Michael-Michael-1,2-addition sequence, can generate highly functionalized cyclohexanes with multiple contiguous stereocenters in excellent yields and stereoselectivities. nih.gov Similarly, rhodium-carbene initiated domino sequences can produce cyclohexanes with four stereocenters with a high degree of stereocontrol. acs.orgbohrium.com

Iridium-Catalyzed Annulation: A (5+1) annulation strategy using an iridium catalyst can construct the cyclohexane (B81311) core from 1,5-diols and methyl ketones via sequential hydrogen borrowing reactions, offering high levels of control over the relative stereochemistry. acs.org

Dimerization of Enynones: The reaction of 1,5-diarylpent-2-en-4-yn-1-ones with malononitrile (B47326) promoted by a strong base can lead to a highly stereoselective dimerization, forming only one diastereomer of a multisubstituted cyclohexane. nih.gov

Integration of the Cyclohexyl Moiety: Once the desired aminonicotinic acid precursor is obtained (e.g., 2-(methylamino)nicotinic acid), the cyclohexyl group is typically introduced via reductive amination . wikipedia.org This one-pot reaction involves the condensation of the secondary amine with cyclohexanone (B45756) to form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. organic-chemistry.org This method is highly efficient and widely used for forming C-N bonds. researchgate.netresearchgate.net

Application of Green Chemistry Principles in the Synthesis of Amino-Nicotinic Acids

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry are increasingly being applied to the synthesis of nicotinic acid and its derivatives to reduce environmental impact, improve safety, and increase efficiency.

Biocatalysis: The most significant green advancement in nicotinic acid production is the use of enzymes. The chemical hydrolysis of 3-cyanopyridine to nicotinic acid requires harsh conditions, whereas enzymatic hydrolysis using nitrilase enzymes from microorganisms like Rhodococcus rhodochrous or engineered E. coli proceeds in water under mild conditions with high selectivity and yield. frontiersin.orgnih.govmdpi.com This biocatalytic route avoids corrosive reagents and toxic by-products, making it an environmentally friendly alternative. researchgate.net

Catalyst- and Solvent-Free Reactions: Some synthetic steps can be redesigned to eliminate the need for catalysts and harmful organic solvents. For example, the amination of 2-chloronicotinic acid with aromatic amines has been achieved under solvent- and catalyst-free conditions by simply heating the reactants, leading to a much greener process with shorter reaction times. researchgate.net

Alternative Oxidation Methods: To avoid the use of hazardous oxidizing agents like nitric acid in the synthesis of precursors, alternative methods are being explored. A patented method describes the synthesis of 2-chloronicotinic acid via one-step oxidation of 2-chloro-3-alkyl pyridine using ozone, which is considered a greener process with less pollution. google.com

The following table contrasts traditional and green approaches in the synthesis of nicotinic acid.

Process StepTraditional MethodGreen Chemistry Approach
Hydrolysis of 3-Cyanopyridine Strong acid/base, high temperature/pressure. frontiersin.orgEnzymatic Hydrolysis: Using nitrilase in water at ambient temperature/pressure. nih.govmdpi.com
Oxidation of Alkylpyridines Nitric acid, producing NOx by-products. researchgate.netCatalytic Oxidation: Using ozone and an acetate (B1210297) catalyst. google.com
Amination of 2-Chloronicotinic Acid Often requires organic solvents and sometimes metal catalysts.Solvent-Free Synthesis: Heating reactants directly without solvent or catalyst. researchgate.net

Structure Activity Relationship Sar and Molecular Recognition Studies of 2 Cyclohexyl Methyl Amino Nicotinic Acid Analogues

Systematic Ligand-Based SAR Investigations: Substituent Effects on Biological Interactions

Systematic structure-activity relationship (SAR) studies on 2-aminonicotinic acid analogues reveal critical insights into the molecular features that govern their biological profiles. While specific data on 2-[Cyclohexyl(methyl)amino]nicotinic acid is not extensively published, general principles can be derived from related series of 2-substituted nicotinic acids and other relevant compounds.

Key structural components for SAR analysis in this series include:

The Nicotinic Acid Core: The carboxylic acid group at the 3-position and the pyridine (B92270) nitrogen are primary points for potential interactions with receptors, often through hydrogen bonding or ionic interactions.

The 2-Amino Linker: The nature of the substituent on the amino group at the 2-position is a major determinant of activity.

The N-Substituents: The size, lipophilicity, and conformation of the groups attached to the amino nitrogen (in this case, cyclohexyl and methyl) are crucial for defining the compound's recognition profile at a target binding site.

Research on analogous series, such as 2-thionicotinic acid derivatives, has shown that the functional group at the 3-position is critical for activity. In a study of 2-(1-adamantylthio)nicotinic acid analogues, the parent carboxylic acid was found to be the most potent vasorelaxant. mdpi.com Conversion of the carboxylic acid to a nicotinamide (B372718) (amide) or nicotinonitrile (nitrile) derivative led to a significant decrease in this specific activity. mdpi.com This suggests that the acidic proton and the carbonyl oxygen's hydrogen bonding capacity are important for the observed biological effect in that series.

Furthermore, studies on aminotetralin derivatives acting on nicotinic receptors have highlighted the importance of the N-substituents. It was observed that increasing the steric bulk on the amino group, for instance by replacing a single n-propyl group with two n-propyl groups, enhanced the antagonistic potency at nicotinic acetylcholine (B1216132) receptors. researchgate.net This indicates that a larger, more lipophilic substituent can lead to better occupancy of a hydrophobic pocket within the receptor binding site.

These findings allow for the extrapolation of general SAR principles for 2-aminonicotinic acid derivatives, as illustrated in the table below.

Table 1: Illustrative SAR of 2-Substituted Nicotinic Acid Analogues This table presents generalized SAR trends based on published data from analogous chemical series.

Compound Analogue R1 Group (at 2-amino) R2 Group (at C-3) Relative Biological Activity (Hypothetical) Key Observation
Analogue 1 -H -COOH Low Unsubstituted amino group may lack specific interactions.
Analogue 2 -CH₃ -COOH Moderate Small alkyl group may improve hydrophobic interactions slightly.
Analogue 3 -Cyclohexyl -COOH High Bulky, lipophilic cycloalkyl group can enhance binding affinity by occupying a hydrophobic pocket.
Analogue 4 -Phenyl -COOH Moderate-High Aromatic ring allows for potential π-π stacking interactions, but with different conformational constraints than a cyclohexyl group.
Analogue 5 -Cyclohexyl -COOCH₃ (Ester) Reduced Esterification of the carboxylic acid removes the acidic proton and alters hydrogen bonding capability, often reducing activity. mdpi.com

Conformational Analysis of this compound and Structurally Related Congeners

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target. For this compound, the key conformational question revolves around the rotational freedom of the bond between the pyridine ring (C2) and the amino nitrogen.

Studies on structurally related compounds, such as 2-(phenylamino)nicotinic acid, have shown that these molecules are not planar. researchgate.net The presence of a bulky substituent on the 2-amino group creates significant steric hindrance, forcing the substituent to rotate out of the plane of the pyridine ring. researchgate.net In the case of this compound, the cyclohexyl group is a large, non-aromatic ring that would sterically clash with the carboxylic acid at the 3-position and the pyridine ring itself if it were to lie in the same plane.

Therefore, it is highly probable that the lowest energy conformation of this molecule features a significant dihedral angle between the plane of the pyridine ring and the plane of the N-cyclohexyl bond. This twisted conformation would minimize steric repulsion. The cyclohexyl ring itself exists in a stable chair conformation, and the N-methyl group would likely orient itself to minimize steric interactions with the adjacent cyclohexyl and pyridine moieties.

Additionally, an intramolecular hydrogen bond is often observed in 2-aminonicotinic acid structures, typically between the amino proton and the carbonyl oxygen of the carboxylic acid. mdpi.com However, in this compound, the secondary amine has been replaced with a tertiary amine (N-methylated). This eliminates the possibility of an N-H···O hydrogen bond, which could further influence the molecule's preferred conformation and its interaction with solvent and receptor sites. The loss of this intramolecular interaction may allow for greater conformational flexibility around the C2-N bond compared to its secondary amine analogue.

Impact of the Cyclohexyl and N-Methyl Substituents on Molecular Interactions and Recognition Profiles

The cyclohexyl and N-methyl groups on the 2-amino substituent are not mere decorations; they play specific and crucial roles in defining the molecule's physicochemical properties and how it is recognized by a biological target.

The Cyclohexyl Group: The primary contribution of the cyclohexyl moiety is its significant steric bulk and lipophilicity (hydrophobicity).

The N-Methyl Group: The addition of a methyl group to the amino nitrogen (N-methylation) has several important consequences:

Increased Basicity: N-methylation increases the electron-donating inductive effect, which generally increases the basicity (pKa) of the amine compared to its secondary amine counterpart. This change can affect the ionization state of the molecule at physiological pH, influencing its solubility and ability to form ionic bonds with acidic residues in a receptor.

Elimination of Hydrogen Bond Donation: As a tertiary amine, the nitrogen atom no longer has a hydrogen atom to donate for hydrogen bonding. This is a critical change, as it prevents interactions with hydrogen bond acceptors in the receptor site that might bind to the N-H of the parent secondary amine. This can fundamentally alter the binding mode and selectivity of the compound.

Improved Pharmacokinetics: N-methylation often increases a molecule's lipophilicity. This can lead to improved absorption and better penetration of biological membranes, including the blood-brain barrier, which is a common consideration in drug design.

Conformational Effects: The methyl group itself adds steric bulk, which can introduce subtle but important changes to the molecule's preferred conformation and rotational barriers, potentially favoring a bioactive conformation. nih.govmdpi.com

Table 2: Functional Contributions of Key Substituents

Substituent Position Likely Contributions to Molecular Interactions
Cyclohexyl Group On Amino Nitrogen - Provides bulk and lipophilicity for hydrophobic pocket binding.- Induces a non-planar conformation relative to the pyridine ring.- Enhances van der Waals interactions.
N-Methyl Group On Amino Nitrogen - Increases basicity (pKa) of the amine.- Eliminates N-H hydrogen bond donor capability.- Increases lipophilicity, potentially improving membrane permeability.- Introduces local steric effects influencing conformation.
Carboxylic Acid C-3 of Pyridine - Acts as a hydrogen bond acceptor (carbonyl oxygen).- Acts as a hydrogen bond donor or forms ionic bonds (acidic proton).- Key interaction point with polar residues.

Elucidation of Pharmacophoric Features within Amino-Nicotinic Acid Derivative Series

A pharmacophore is the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological effect. For ligands targeting nicotinic acetylcholine receptors (nAChRs), a well-established, two-point pharmacophore model has been a cornerstone of drug design for decades. nih.govresearchgate.net This model typically consists of:

A Cationic Center: A positively charged or basic nitrogen atom that engages in a crucial cation-π interaction with an aromatic amino acid residue (like tryptophan) in the receptor's binding site. nih.gov

A Hydrogen Bond Acceptor: An electronegative atom, such as a carbonyl oxygen or a pyridine nitrogen, located at a specific distance from the cationic center. researchgate.netresearchgate.net

Within the structure of this compound and its analogues, several features map directly onto this classic nicotinic pharmacophore.

The Cationic Center: The N-methylamino group is basic and would be protonated at physiological pH, making it an ideal candidate for the cationic center. Its interaction with a tryptophan residue in a nAChR binding pocket would be a primary anchoring point.

The Hydrogen Bond Acceptor: There are two potential hydrogen bond acceptors in the molecule. The most likely candidate is the pyridine nitrogen . Its location relative to the exocyclic amino group is analogous to the arrangement seen in many potent nicotinic ligands. researchgate.net Alternatively, the carbonyl oxygen of the carboxylic acid group could also serve this role, offering a different spatial arrangement and interaction profile.

The distance between the cationic nitrogen and the hydrogen bond acceptor is a critical parameter. In high-affinity nicotinic compounds like epibatidine, this distance is estimated to be around 4 to 5 Å. researchgate.net The specific conformation adopted by this compound would determine if the distance between its N-methylamino group and its pyridine nitrogen falls within this optimal range.

Therefore, the key pharmacophoric features for this series can be summarized as:

A basic amino group (tertiary, N-cyclohexyl, N-methyl) serving as the cationic site.

A hydrogen bond accepting pyridine nitrogen atom.

A specific spatial distance and orientation between these two points, governed by the conformational constraints of the molecule.

A lipophilic/steric region, defined by the cyclohexyl group, which likely interacts with a corresponding hydrophobic pocket in the receptor, contributing to affinity and selectivity. nih.gov

Computational Chemistry and Advanced Molecular Modeling of 2 Cyclohexyl Methyl Amino Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. epstem.netmdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a chemical system. nih.gov

For 2-[Cyclohexyl(methyl)amino]nicotinic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), would be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. epstem.netresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com

Once the optimized structure is obtained, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. epstem.net A smaller gap suggests higher reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be derived from these orbital energies to predict how the molecule will interact in a chemical reaction. epstem.netmdpi.com

Furthermore, quantum chemical methods are used to predict various spectra. Vibrational frequencies from DFT calculations can be correlated with experimental FT-IR and Raman spectra to assign specific vibrational modes to functional groups within the molecule. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. nih.gov The Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution and helps identify sites susceptible to nucleophilic and electrophilic attack. researchgate.net

Table 1: Hypothetical Quantum Chemical Properties of this compound This table illustrates typical data obtained from DFT calculations for a nicotinic acid derivative.

ParameterPredicted ValueSignificance
Total Energy -885.3 HartreesGround state energy of the optimized geometry
HOMO Energy -6.2 eVIndicates electron-donating ability
LUMO Energy -1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap 4.4 eVRelates to chemical reactivity and stability epstem.net
Dipole Moment 3.5 DebyeMeasures the molecule's overall polarity
Electrophilicity Index (ω) 1.5 eVCharacterizes a molecule's ability to act as an electrophile epstem.net

Molecular Docking Simulations to Investigate Putative Binding Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govijpsr.com This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For this compound, the process would begin by identifying a potential protein target. Based on studies of related aminonicotinic acid derivatives, an enzyme like dihydroorotate (B8406146) dehydrogenase (DHODH), a target for immunosuppressive and antiproliferative drugs, could be a candidate. researchgate.net The 3D crystal structure of the target protein would be obtained from a repository like the Protein Data Bank.

Using software such as AutoDock Vina, the this compound molecule would be docked into the active site of the protein. nih.gov The simulation samples numerous possible conformations and orientations of the ligand within the binding site, calculating a binding affinity or docking score for each pose. nih.govrdd.edu.iq The most negative binding energy typically corresponds to the most stable binding mode. nih.gov

Analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues in the protein's active site. researchgate.net These interactions are critical for the stability of the ligand-receptor complex. nih.govnih.gov For instance, the carboxyl group of the nicotinic acid moiety might form hydrogen bonds with polar residues, while the cyclohexyl group could engage in hydrophobic interactions within a nonpolar pocket of the enzyme.

Table 2: Illustrative Molecular Docking Results with a Putative Target (e.g., DHODH) This table presents a hypothetical summary of docking results.

ParameterResultInterpretation
Binding Affinity -8.5 kcal/molStrong predicted binding affinity to the target nih.gov
Hydrogen Bonds Carboxyl O with Arg136; Pyridine (B92270) N with Ser132Key polar interactions stabilizing the complex researchgate.net
Hydrophobic Interactions Cyclohexyl ring with Leu46, Val134, Phe62Nonpolar interactions anchoring the ligand in the binding pocket
Interacting Residues Arg136, Ser132, Leu46, Val134, Phe62Specific amino acids crucial for ligand recognition and binding nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Amino Nicotinic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent molecules.

2D-QSAR models are developed using molecular descriptors calculated from the 2D representation of the molecules, without considering their 3D conformation. nih.gov For a series of aminonicotinic acid derivatives, this would involve calculating a wide range of descriptors, including topological, electronic, and physicochemical properties.

The process involves several steps:

Data Set Preparation : A series of aminonicotinic acid analogs with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. imist.ma

Descriptor Calculation : Hundreds of 2D descriptors are calculated for each molecule in the series.

Variable Selection : To avoid overfitting and to select the most relevant descriptors, statistical methods like Genetic Algorithms (GA) or stepwise regression are employed. nih.gov

Model Generation : Using the selected descriptors, a linear model is often built using techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS). researchgate.net Non-linear models can also be developed using methods like Artificial Neural Networks (ANN). nih.gov

Validation : The model's statistical significance and predictive power are assessed using parameters like the coefficient of determination (r²), the leave-one-out cross-validation coefficient (q²), and external validation with the test set. researchgate.netnih.gov

A successful 2D-QSAR model for aminonicotinic acid derivatives might reveal that properties like molecular volume, polarity, and the number of multiple bonds are important for their biological activity. shd-pub.org.rs

3D-QSAR methods extend the analysis to three dimensions, providing a more intuitive understanding of how steric and electronic properties influence activity. mdpi.com Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most common 3D-QSAR techniques. nih.gov

The key steps are:

Molecular Alignment : All molecules in the training set are superimposed onto a common template structure. This is the most critical step in 3D-QSAR. uoa.gr Docking the most potent ligand into its receptor can provide a reliable alignment hypothesis. uoa.grresearchgate.net

Field Calculation : For CoMFA, steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated at points on a 3D grid surrounding the aligned molecules. nih.gov CoMSIA calculates additional fields for hydrophobicity, hydrogen bond donors, and acceptors. nih.gov

Statistical Analysis : PLS is used to create a mathematical model correlating the variations in the field values with the changes in biological activity. researchgate.net

Visualization : The results are displayed as 3D contour maps. These maps highlight regions where, for example, bulky groups (steric favorability) or electronegative groups (electrostatic favorability) would increase or decrease the biological activity. researchgate.netuoa.gr

For aminonicotinic acid derivatives, CoMFA/CoMSIA studies could reveal that bulky, electronegative substituents at a specific position on the pyridine or amino group are crucial for high inhibitory activity against a target like DHODH. researchgate.net

Table 3: Representative Statistical Validation of a 3D-QSAR Model This table shows typical statistical parameters for CoMFA and CoMSIA models.

Modelq² (Cross-validated)r² (Non-cross-validated)Predictive r² (Test Set)Field Contributions
CoMFA 0.630 researchgate.net0.949 researchgate.net0.842 nih.govSteric: 55%, Electrostatic: 45% nih.gov
CoMSIA 0.548 nih.gov0.909 nih.gov0.870Steric: 20%, Electrostatic: 30%, Hydrophobic: 25%, H-Bond Donor: 15%, H-Bond Acceptor: 10% mdpi.com

Molecular Dynamics Simulations to Explore Ligand-Target Binding Dynamics and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations explore the movement of atoms and molecules over time. semanticscholar.org MD simulations are used to assess the stability of the ligand-receptor complex predicted by docking and to understand the dynamic nature of their interactions. nih.govmdpi.com

The process involves placing the docked complex of this compound and its target protein into a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). najah.edu The forces on each atom are calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step. Repeating this process millions of times generates a trajectory of the complex's dynamic behavior over nanoseconds or even microseconds. nih.gov

Analysis of the MD trajectory provides several key insights:

Stability of the Complex : The Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand is calculated over time. A stable RMSD value indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound in the active site. mdpi.comrsc.org

Flexibility of Residues : The Root-Mean-Square Fluctuation (RMSF) of individual amino acid residues is calculated to identify which parts of the protein are flexible or rigid upon ligand binding. mdpi.comnajah.edu

Interaction Analysis : The persistence of key interactions, such as hydrogen bonds identified in the docking pose, can be monitored throughout the simulation. High occupancy of a hydrogen bond suggests it is a stable and important interaction. mdpi.com

MD simulations can confirm that the binding mode of this compound is stable, and can reveal subtle conformational adjustments in the protein and ligand that are essential for effective binding. najah.edursc.org

Table 4: Example Data from a Molecular Dynamics Simulation This table illustrates typical metrics used to assess the stability of a ligand-protein complex.

MetricValueInterpretation
Simulation Length 100 nsStandard simulation time for assessing stability najah.edu
Average Protein RMSD 1.8 ÅIndicates a stable protein backbone conformation mdpi.com
Average Ligand RMSD 1.2 ÅShows the ligand remains stable in the binding pocket
Key H-Bond Occupancy (Carboxyl-Arg136) 85%The hydrogen bond is stable and present for most of the simulation

Mechanistic Investigations of Biological Interactions in Vitro and Ex Vivo

Studies on Enzyme Inhibition Mechanisms by Amino-Nicotinic Acid Derivatives (e.g., α-amylase, α-glucosidase)

A significant body of research has focused on the potential of amino-nicotinic acid derivatives as inhibitors of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase. These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia.

Studies on a series of 5-amino-nicotinic acid derivatives have demonstrated their potential to inhibit both α-amylase and α-glucosidase. The inhibitory activity of these compounds is influenced by the nature and position of substituents on the aromatic ring. For instance, compounds bearing halogens (F, Cl, Br) at the para position of a phenyl ring attached to the amino-nicotinic acid scaffold have shown potent α-amylase inhibition. Similarly, the presence of trifluoromethyl, methoxy, and nitro groups has also been associated with significant inhibitory effects.

Molecular docking studies have provided insights into the binding modes of these derivatives within the active sites of α-amylase and α-glucosidase. These computational analyses suggest that the amino-nicotinic acid scaffold can interact with key amino acid residues in the enzyme's active site, leading to competitive inhibition.

Some nicotinic acid derivatives have been shown to act as noncompetitive inhibitors of both α-amylase and α-glucosidase. This mechanism involves the inhibitor binding to a site on the enzyme other than the active site, which still results in a decrease in the enzyme's catalytic activity. This noncompetitive inhibition is not overcome by increasing the substrate concentration.

The following table summarizes the inhibitory concentrations (IC50) of some 5-amino-nicotinic acid derivatives against α-amylase and α-glucosidase, as reported in the literature.

Compoundα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
Derivative with 4-Fluorophenyl12.17 ± 0.1412.01 ± 0.09
Derivative with 4-Chlorophenyl12.91 ± 0.0412.72 ± 0.12
Derivative with 4-Bromophenyl12.91 ± 0.0812.79 ± 0.17
Derivative with 4-Nitrophenyl13.57 ± 0.1713.68 ± 0.36
Derivative with 4-Methoxyphenyl13.01 ± 0.0713.11 ± 0.15
Derivative with 4-Trifluoromethylphenyl13.04 ± 0.0212.99 ± 0.09
Acarbose (Standard)10.98 ± 0.0310.79 ± 0.17

Data sourced from Nawaz et al., 2020.

Elucidation of Receptor Binding Affinity and Downstream Signaling Modulation

Currently, there is a lack of specific studies detailing the receptor binding affinity and subsequent downstream signaling modulation for 2-[Cyclohexyl(methyl)amino]nicotinic acid. Research on nicotinic acid and its derivatives has primarily focused on their roles as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels. The diverse subtypes of nAChRs mediate fast synaptic transmission throughout the central and peripheral nervous systems. The interaction of a ligand with a specific nAChR subtype can trigger a cascade of downstream signaling events, influencing various physiological processes. However, without experimental data, the affinity of this compound for any specific receptor remains speculative.

Analysis of Cellular Pathway Perturbations Induced by Amino-Nicotinic Acid Scaffolds

The cellular pathways that may be perturbed by amino-nicotinic acid scaffolds are likely linked to their molecular targets. For instance, nicotinic acid has been shown to influence pathways related to mitochondrial function and apoptosis. Specifically, it has been observed to protect against amyloid β-induced mitochondrial dysfunction and inhibit the mitochondrial pathway of apoptosis in neuronal cells. Furthermore, nicotinamide (B372718), a related compound, is a precursor for NAD+, a critical coenzyme for PARP-1, an enzyme involved in DNA repair and cell death pathways. Perturbations in NAD+ levels can, therefore, impact genomic stability and cellular responses to genotoxic stress. The extent to which this compound might induce similar cellular pathway perturbations is yet to be determined.

Investigation of Molecular Targets and Their Functional Regulation by this compound

The specific molecular targets of this compound have not been definitively identified in the available scientific literature. Based on the activities of related nicotinic acid derivatives, potential targets could include enzymes involved in metabolic processes, such as α-amylase and α-glucosidase, as discussed earlier. Additionally, considering the structural similarity to nicotinic acid, it is plausible that this compound could interact with cytochrome P450 enzymes. Nicotinic acid and nicotinamide have been shown to inhibit certain CYP450 isoforms, such as CYP2D6, CYP3A4, and CYP2E1, through the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme. However, dedicated studies are required to confirm whether this compound interacts with these or other molecular targets and how it may regulate their function.

Preclinical Pharmacological Evaluation in Vitro and Ex Vivo of 2 Cyclohexyl Methyl Amino Nicotinic Acid and Derivative Series

Assessment of In Vitro Efficacy and Potency in Relevant Biological Assays

The initial evaluation of novel nicotinic acid derivatives involves screening for their biological activity using a variety of in vitro assays. The choice of assay is dictated by the therapeutic target of interest. For instance, in the development of anti-inflammatory agents, cell-based assays are commonly employed to determine the efficacy of the compounds.

One prevalent method is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which assesses cell viability and can indicate the cytotoxic potential of a compound. nih.gov In conjunction with this, the Griess assay is utilized to measure nitrite (B80452) production, an indicator of nitric oxide synthase (iNOS) activity, which is often upregulated in inflammatory conditions. nih.gov For potential anticancer agents, cytotoxicity is a desired trait, and the MTT assay is used to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines, such as HCT-116 and HepG2. mdpi.com

Furthermore, the antimicrobial potential of nicotinic acid derivatives has been explored. nih.gov In these studies, the minimum inhibitory concentration (MIC) is determined against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov These assays provide a quantitative measure of the potency of the compounds and allow for the identification of lead candidates for further investigation.

Table 1: Representative In Vitro Efficacy of Nicotinic Acid Derivatives

Compound/Derivative Class Assay Cell Line/Organism Potency (IC₅₀/MIC) Reference
Acylhydrazones of Nicotinic Acid MIC Staphylococcus epidermidis ATCC 12228 1.95 µg/mL nih.gov
Acylhydrazone (Compound 13) MIC Staphylococcus aureus ATCC 43300 (MRSA) 7.81 µg/mL nih.gov
Nicotinamide (B372718) Derivative (Compound 8) Cytotoxicity (MTT) HCT-116 5.4 µM mdpi.com
Nicotinamide Derivative (Compound 8) Cytotoxicity (MTT) HepG2 7.1 µM mdpi.com

Comprehensive Selectivity Profiling Across a Panel of Biological Targets

Following the determination of in vitro efficacy, it is crucial to assess the selectivity of lead compounds. High selectivity for the intended target over other related proteins or enzymes is a key characteristic of a successful drug candidate, as it can minimize off-target effects.

For nicotinic acid derivatives designed as anticancer agents targeting angiogenesis, selectivity profiling often includes enzymatic assays against specific kinases. For example, derivatives have been evaluated for their inhibitory potential against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. mdpi.com The IC₅₀ values from these assays indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

In the context of anti-inflammatory drug discovery, selectivity profiling may involve assessing the inhibitory activity against different isoforms of an enzyme, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Selective inhibition of COX-2 is often a goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Similarly, for antimicrobial derivatives, selectivity is assessed by testing against a broad spectrum of microbial species, including resistant strains. nih.gov

Table 2: Representative Selectivity Profile of Nicotinic Acid Derivatives

Compound/Derivative Class Target Potency (IC₅₀) Comparison Target Potency (IC₅₀) Reference
Nicotinamide Derivative (Compound 8) VEGFR-2 77.02 nM - - mdpi.com
Pyridine-2-carboxylic acid derivatives KDM5B < 1.0 µM KDM4A < 40 µM dovepress.com
Pyridine-4-carboxylic acid derivatives KDM5B 1.4 - 2.0 µM KDM4A Moderate Inhibition dovepress.com

Establishment of the Mechanistic Basis for Observed Biological Activities at a Cellular Level

To understand how nicotinic acid derivatives exert their effects at a molecular level, further cellular assays are conducted. These studies aim to elucidate the mechanism of action responsible for the observed biological activity.

For anti-inflammatory derivatives, this can involve treating stimulated macrophage cell lines (e.g., LPS/IFN-γ stimulated RAW 264.7) with the compounds and then measuring the levels of key inflammatory mediators. nih.gov Techniques such as ELISA or Western blotting can be used to quantify the expression of proteins like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov A reduction in the levels of these pro-inflammatory markers provides evidence for the compound's mechanism of action.

In the case of anticancer derivatives targeting VEGFR-2, downstream signaling pathways could be investigated. For antimicrobial acylhydrazone derivatives, molecular docking studies can be employed to predict the binding mode and interaction with the active site of microbial enzymes, providing a hypothesis for the mechanism of action. nih.gov

Comparative Pharmacological Analysis with Reference Compounds and Related Privileged Scaffolds

The pharmacological profile of novel nicotinic acid derivatives is often benchmarked against established drugs or reference compounds. This comparative analysis is essential for understanding the potential advantages of the new chemical entities.

For instance, the anti-inflammatory activity of novel nicotinic acid derivatives has been compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, celecoxib, and indomethacin. nih.gov Similarly, the anticancer potency of new nicotinamide derivatives has been evaluated relative to the multi-kinase inhibitor sorafenib. mdpi.com For antitubercular derivatives, a comparison is made with first-line drugs such as isoniazid (B1672263) and rifampicin. researchgate.net

The nicotinic acid scaffold itself is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs. dovepress.com These include metyrapone, isoniazid, protionamide, and ethionamide. dovepress.com The diverse biological activities of these approved drugs underscore the therapeutic potential of the nicotinic acid core. dovepress.comresearchgate.net By comparing new derivatives to these established agents, researchers can gauge their relative potency, selectivity, and potential for further development.

Table 3: Compound Names Mentioned

Compound Name
2-[Cyclohexyl(methyl)amino]nicotinic acid
Ibuprofen
Celecoxib
Indomethacin
Sorafenib
Mefenamic acid
Isoniazid
Rifampicin
Metyrapone
Protionamide
Ethionamide

Advanced Research Trajectories and Future Perspectives for 2 Cyclohexyl Methyl Amino Nicotinic Acid Research

Rational Design Principles for Novel Nicotinic Acid-Based Molecular Architectures

The development of new therapeutic agents is increasingly driven by rational design, a strategy that leverages an understanding of the relationship between a molecule's structure and its biological activity. For nicotinic acid-based compounds, this involves modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Key to this approach is the strategic diversification of the nicotinic acid scaffold. For instance, the amino group at the 2-position, as seen in 2-[Cyclohexyl(methyl)amino]nicotinic acid, offers a prime location for introducing a wide range of substituents to explore different chemical spaces and biological targets. The cyclohexyl and methyl groups in the target compound, for example, introduce lipophilicity, which can influence how the molecule interacts with protein binding pockets and crosses cell membranes.

Research into related structures, such as N-acyl-2-aminothiazoles with non-aromatic acyl side chains containing a basic amine, has shown that these types of modifications can lead to potent and selective inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.gov The design principles in these studies often involve creating compounds that can fit into the ATP-binding site of kinases, forming crucial interactions that lead to inhibition. nih.gov

Furthermore, the synthesis of various 2-substituted aryl derivatives of nicotinic acid has demonstrated that this position is critical for tuning the biological effects of the molecule. mdpi.com By systematically altering the substituents, researchers can optimize the compound for a desired activity, be it anti-inflammatory, analgesic, or antimicrobial.

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization

The sheer scale of chemical space—the vast number of possible drug-like molecules—presents a significant challenge to traditional drug discovery. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the design of new compounds.

For nicotinic acid derivatives, AI and ML can be applied in several ways:

De Novo Design: Generative AI models can be trained on existing libraries of nicotinic acid derivatives with known biological activities. These models can then generate novel molecular structures that are predicted to have desirable properties, effectively exploring new regions of chemical space.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build sophisticated QSAR models. nih.gov These models identify the key molecular features (descriptors) of nicotinic acid derivatives that correlate with their biological activity. nih.govresearchgate.net For example, a QSAR model could predict the inhibitory activity of a series of 2-aminonicotinic acid derivatives against a particular enzyme based on descriptors related to their size, shape, and electronic properties. This allows for the virtual screening and prioritization of compounds for synthesis and testing.

Property Prediction: AI models can predict a wide range of properties for novel nicotinic acid derivatives, including their solubility, metabolic stability, and potential toxicity. This early-stage assessment helps to reduce the likelihood of late-stage failures in drug development.

Below is a table illustrating the type of data that could be used to train a QSAR model for a series of hypothetical 2-aminonicotinic acid derivatives.

Compound IDSubstituent (R)Molecular WeightLogPBiological Activity (IC50, µM)
1-CH3152.151.210.5
2-CH2CH3166.181.78.2
3-Cyclopropyl178.191.95.1
4-Cyclohexyl220.273.52.8
5-Phenyl214.232.94.5

Development of this compound as Chemical Probes for Uncovering Biological Mechanisms

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein. They are invaluable tools for dissecting complex biological processes and validating new drug targets. While not drugs themselves, they are essential for biomedical research.

Derivatives of this compound hold potential for development into chemical probes. By attaching a reporter tag—such as a fluorescent group or a biotin (B1667282) molecule—to the nicotinic acid scaffold, researchers could create tools to:

Visualize Target Proteins: A fluorescently-labeled probe could be used in microscopy to visualize the subcellular localization of its target protein.

Identify Protein-Protein Interactions: A probe could be used to pull down its target protein from a cell lysate, along with any interacting proteins, which can then be identified by mass spectrometry.

Measure Target Engagement: Probes can be designed to quantify how much of a drug is binding to its intended target within a cell.

The development of such probes would require careful design to ensure that the addition of the reporter tag does not disrupt the molecule's binding to its target. The nicotinic acid core offers multiple positions for the attachment of such tags, providing flexibility in the design process.

Emerging Challenges and Opportunities in the Preclinical Translational Research of Amino-Nicotinic Acid Derivatives

Translating a promising compound from the laboratory to the clinic is a long and challenging process. For amino-nicotinic acid derivatives like this compound, several key challenges and opportunities exist in preclinical research.

Challenges:

Target Selectivity: Many nicotinic acid derivatives interact with a broad range of biological targets. A key challenge is to design compounds that are highly selective for the desired target to minimize off-target effects and potential toxicity.

Pharmacokinetics and Metabolism: The in vivo behavior of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), must be thoroughly characterized. The presence of the cyclohexyl and methyl groups in the target compound, for example, will influence its metabolic profile.

Predictive Animal Models: Identifying animal models that accurately recapitulate human diseases is crucial for evaluating the efficacy of new drug candidates. The choice of an appropriate animal model is a significant challenge in many therapeutic areas.

Opportunities:

Diverse Biological Activities: The nicotinic acid scaffold has been associated with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov This versatility provides a rich field of opportunities for developing new therapies for various diseases.

Synthetic Tractability: Nicotinic acid and its simple derivatives are readily available and their chemistry is well-established, facilitating the synthesis of diverse compound libraries for screening. nih.gov

Biomarker Development: The identification of biomarkers that can predict which patients are most likely to respond to a particular amino-nicotinic acid derivative could significantly improve the success rate of clinical trials.

The table below outlines some of the key preclinical data that would need to be generated for a compound like this compound to progress towards clinical development.

Preclinical StudyKey ParametersExample Data for a Hypothetical Compound
In Vitro EfficacyTarget inhibition (IC50), Cellular potency (EC50)Target X IC50 = 50 nM, Cancer Cell Line Y EC50 = 200 nM
In Vitro MetabolismMetabolic stability in liver microsomes (t1/2)Human liver microsomes t1/2 = 45 min
In Vivo PharmacokineticsHalf-life (t1/2), Bioavailability (F%)Rat t1/2 = 4 hours, Oral bioavailability = 30%
In Vivo EfficacyTumor growth inhibition in a mouse xenograft model60% tumor growth inhibition at 30 mg/kg

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
  • Disposal : Follow hazardous waste regulations; neutralize with dilute sodium bicarbonate before disposal .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Q. Basic

  • Structural Analysis :
    • ¹H/¹³C NMR : Identify cyclohexyl and methylamino substituents via characteristic shifts (e.g., cyclohexyl protons at δ 1.2–1.8 ppm) .
    • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Purity Assessment : Pair HPLC with UV detection (λ ~260 nm) for quantitative analysis .

How can researchers design experiments to explore the acid-base behavior of this compound under physiological conditions?

Q. Advanced

  • Titration Studies : Perform potentiometric titrations in buffered solutions (pH 2–12) to determine pKa values .
  • Solubility Analysis : Measure pH-dependent solubility using shake-flask methods, correlating results with partition coefficients (logP) .
  • Theoretical Framework : Link findings to Bronsted-Lowry acid-base theory to predict bioavailability .

What experimental strategies address contradictions in reported biological activity data for this compound?

Q. Advanced

  • Systematic Replication : Control variables such as solvent polarity, temperature, and cell line specificity across studies .
  • Meta-Analysis : Use software like RevMan or R to aggregate data, identifying outliers via funnel plots or heterogeneity tests .
  • Mechanistic Validation : Apply knock-out models or isotopic labeling (e.g., deuterated analogs) to isolate metabolic pathways .

How can computational modeling enhance pharmacokinetic studies of this compound?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM or GROMACS, validated by in vitro Caco-2 cell assays .
  • QSAR Models : Train algorithms on structural analogs to predict absorption-distribution-metabolism-excretion (ADME) properties .
  • Docking Studies : Use AutoDock Vina to map binding affinities to target proteins (e.g., enzymes or receptors) .

What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

Q. Advanced

  • Between-Subjects Design : Synthesize derivatives with modified substituents (e.g., halogenation or methylation) and test biological activity in parallel groups .
  • Longitudinal Analysis : Track time-dependent efficacy in cell cultures or animal models to assess stability and metabolite formation .
  • Control Groups : Include positive/negative controls (e.g., known inhibitors or vehicle solutions) to normalize data .

How should researchers validate the ecological toxicity of this compound?

Q. Advanced

  • Microcosm Studies : Expose Daphnia magna or algae to graded concentrations, measuring LC50/EC50 values .
  • Biodegradation Assays : Use OECD 301F guidelines to assess microbial degradation rates in wastewater simulations .
  • Theoretical Alignment : Compare results with quantitative structure-activity relationship (QSAR) predictions for environmental risk .

What methodologies resolve challenges in crystallizing this compound for X-ray diffraction studies?

Q. Advanced

  • Solvent Screening : Test crystallization in mixed solvents (e.g., DMSO/water) via vapor diffusion .
  • Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C to induce crystal growth .
  • Data Collection : Use synchrotron radiation for high-resolution diffraction, refining structures with SHELXL .

How can researchers integrate this compound into interdisciplinary studies (e.g., pharmacology and materials science)?

Q. Advanced

  • Drug Delivery Systems : Encapsulate in liposomes or polymeric nanoparticles, characterizing release kinetics via Franz diffusion cells .
  • Surface Functionalization : Graft onto graphene oxide or silica nanoparticles, verifying conjugation via FTIR or TEM .
  • Collaborative Frameworks : Align with theoretical models (e.g., density functional theory for material interactions) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Cyclohexyl(methyl)amino]nicotinic acid
Reactant of Route 2
2-[Cyclohexyl(methyl)amino]nicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.